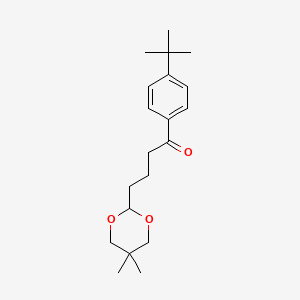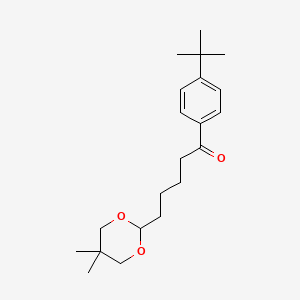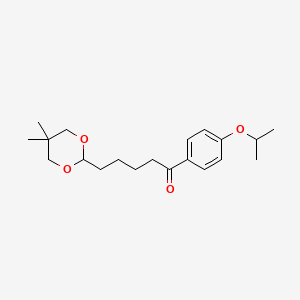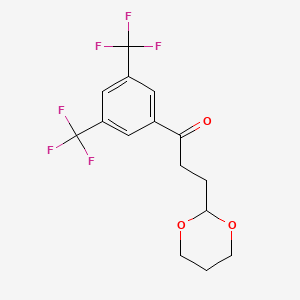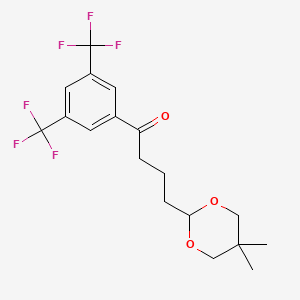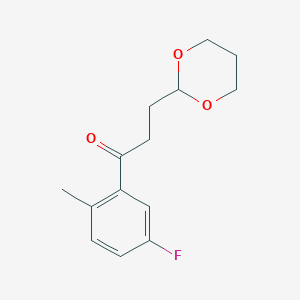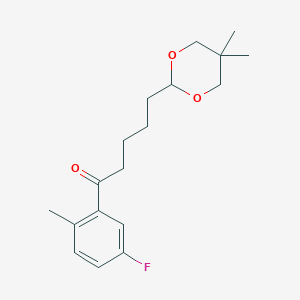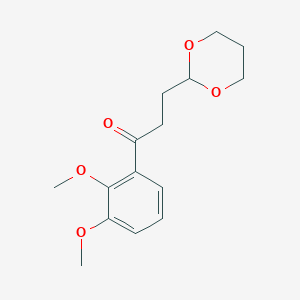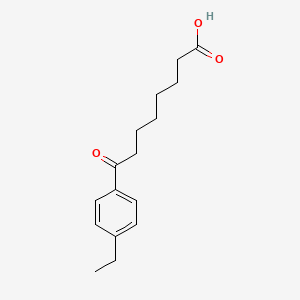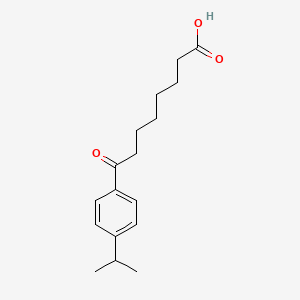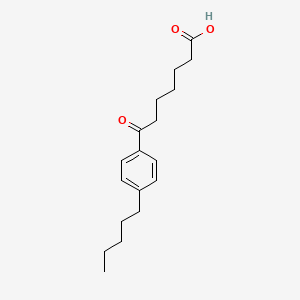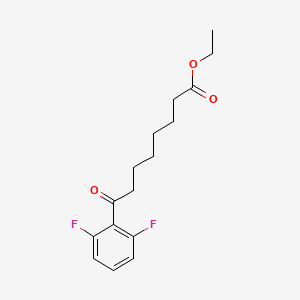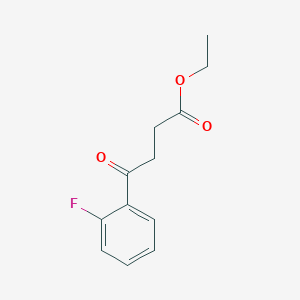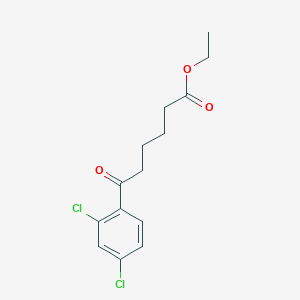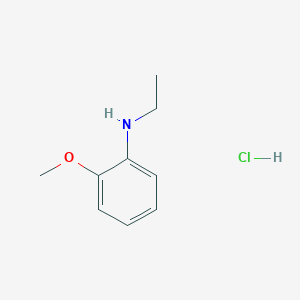
N-Ethyl-2-methoxyaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-methoxyaniline hydrochloride is an aromatic amine compound with the molecular formula C₉H₁₃NO·HCl and a molecular weight of 18767It is a derivative of aniline, where the aniline ring is substituted with an ethyl group and a methoxy group, making it a versatile compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-methoxyaniline hydrochloride typically involves the alkylation of 2-methoxyaniline with ethyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium carbonate as the base in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by acidification with hydrochloric acid, followed by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or ruthenium complexes can enhance the reaction efficiency and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-Ethyl-2-methoxyaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of N-Ethyl-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl and methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
- N-Methyl-2-methoxyaniline hydrochloride
- N-Ethyl-4-methoxyaniline hydrochloride
- N-Ethyl-2-ethoxyaniline hydrochloride
Comparison: N-Ethyl-2-methoxyaniline hydrochloride is unique due to the specific positioning of the ethyl and methoxy groups on the aniline ring, which influences its reactivity and interaction with other molecules. Compared to N-Methyl-2-methoxyaniline hydrochloride, the ethyl group provides greater steric hindrance and lipophilicity, affecting its solubility and reactivity. The presence of the methoxy group in the ortho position enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its para-substituted counterpart .
Propriétés
IUPAC Name |
N-ethyl-2-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-3-10-8-6-4-5-7-9(8)11-2;/h4-7,10H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJFEKXHUYCQID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
